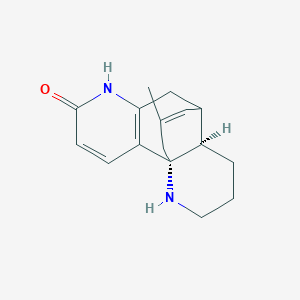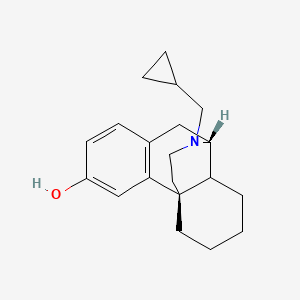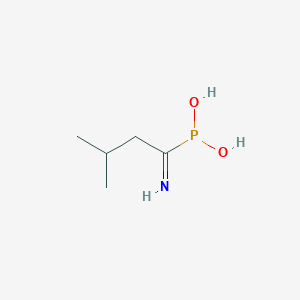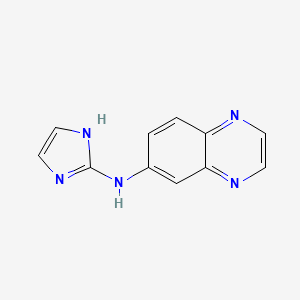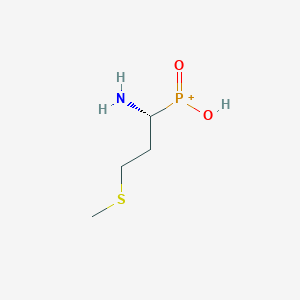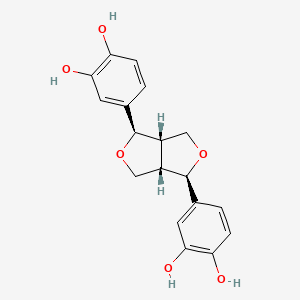
(-)-3,3'-Bisdemethylpinoresinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-3,3’-Bisdemethylpinoresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants. Lignans are known for their antioxidant properties and potential health benefits. (-)-3,3’-Bisdemethylpinoresinol is particularly interesting due to its unique structure and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3,3’-Bisdemethylpinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like silver oxide or iodine. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product yield.
Industrial Production Methods: Industrial production of (-)-3,3’-Bisdemethylpinoresinol is less common due to the complexity of its synthesis. advancements in biotechnology and enzymatic processes are paving the way for more efficient and scalable production methods. These methods focus on optimizing the enzymatic reactions and using renewable plant sources as raw materials.
化学反応の分析
Types of Reactions: (-)-3,3’-Bisdemethylpinoresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated lignan derivatives.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide and iodine.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products:
科学的研究の応用
Chemistry: In chemistry, (-)-3,3’-Bisdemethylpinoresinol is studied for its potential as a precursor for synthesizing other complex lignans and phenolic compounds. Its unique structure makes it a valuable model compound for studying lignan biosynthesis and reactivity.
Biology: Biologically, (-)-3,3’-Bisdemethylpinoresinol exhibits antioxidant and anti-inflammatory properties. It is being researched for its potential to protect cells from oxidative stress and reduce inflammation, which could have implications for treating various diseases.
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Its antioxidant properties may help in preventing or treating conditions related to oxidative stress, such as cardiovascular diseases and certain cancers.
Industry: Industrially, (-)-3,3’-Bisdemethylpinoresinol is of interest for its potential use in developing natural antioxidants for food preservation and cosmetic formulations. Its ability to scavenge free radicals makes it a valuable additive in these industries.
作用機序
The mechanism of action of (-)-3,3’-Bisdemethylpinoresinol primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response. By modulating these pathways, (-)-3,3’-Bisdemethylpinoresinol helps maintain cellular homeostasis and prevent damage.
類似化合物との比較
Pinoresinol: Another lignan with similar antioxidant properties but different structural features.
Secoisolariciresinol: Known for its estrogenic activity and potential health benefits.
Matairesinol: Exhibits antioxidant and anti-cancer properties.
Uniqueness: (-)-3,3’-Bisdemethylpinoresinol is unique due to its specific structural configuration and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to other lignans, it has distinct reactivity and biological effects, making it a valuable compound for various applications.
特性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
4-[(3R,3aS,6R,6aS)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol |
InChI |
InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m1/s1 |
InChIキー |
OQSOTSIYXPYTRE-VVDPLQPHSA-N |
異性体SMILES |
C1[C@@H]2[C@@H](CO[C@H]2C3=CC(=C(C=C3)O)O)[C@@H](O1)C4=CC(=C(C=C4)O)O |
正規SMILES |
C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



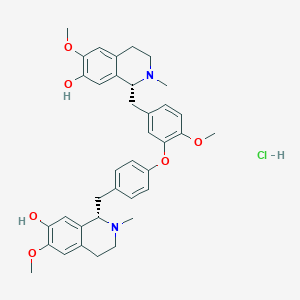
![5-(2,6-Dichlorobenzoyl)oxy-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid](/img/structure/B10838030.png)
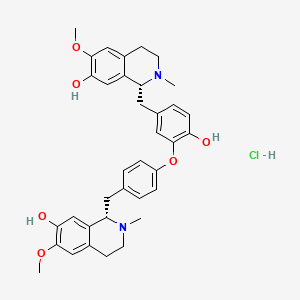
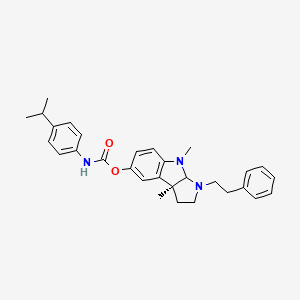
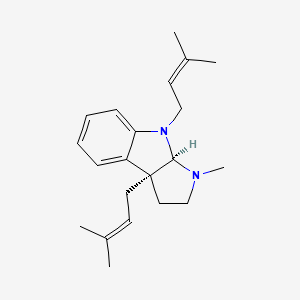
![4-Benzyl-9-(4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B10838058.png)
![2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B10838061.png)
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1S,2S)-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B10838068.png)
